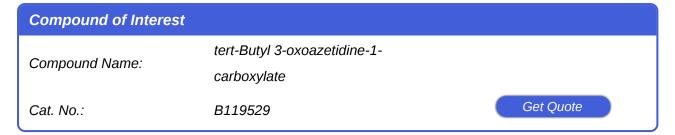


Technical Guide: Spectral Analysis of tert-Butyl 3-oxoazetidine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **tert-Butyl 3-oxoazetidine-1-carboxylate** (CAS No. 398489-26-4), a key intermediate in the synthesis of various pharmaceutical compounds, including the Janus kinase (JAK) inhibitor Baricitinib.[1][2] This document details Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data, along with the experimental protocols for their acquisition.

Spectral Data Summary

The following tables summarize the available quantitative spectral data for **tert-Butyl 3-oxoazetidine-1-carboxylate**.

Table 1: ¹H NMR Spectral Data



Solvent	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
CDCl ₃	4.51–4.55	m	1H	СН	[3]
4.08–4.10	m	2H	CH ₂	[3]	
3.76–3.78	m	2H	CH ₂	[3]	
1.40	S	9H	С(СНз)з	[3]	
DMSO-d ₆	4.66	S	4H	Azetidine ring	[4]
1.4	S	9H	С(СНз)з	[4]	

Table 2: 13 C NMR Spectral Data

While specific peak data is not detailed in the provided search results, ¹³C NMR spectra are available from various commercial suppliers. The structure and purity of the compound are typically confirmed by both NMR and LC-MS.[5]

Table 3: Mass Spectrometry (MS) Data

Technique	m/z	lon	Reference
ESI	293.1	[M+1]+	[6]

Note: The provided ESI-MS data appears to be for a different, related compound from the synthesis described in the source and not for **tert-Butyl 3-oxoazetidine-1-carboxylate** itself, which has a molecular weight of 171.19 g/mol .[7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound.



Instrumentation: A Bruker AV-400 spectrometer (400 MHz) or equivalent is typically used.[3]

Sample Preparation:

- Dissolve a small amount of **tert-Butyl 3-oxoazetidine-1-carboxylate** in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]
- Transfer the solution to an NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the proton NMR spectrum. Chemical shifts are expressed in parts per million (ppm) downfield from TMS.[3]
- ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number and types of carbon atoms.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and for purification purposes.

Instrumentation: An Agilent HPLC system or equivalent, often coupled with a UV detector (e.g., at 254 nm), is commonly used.[6][8]

Methodology (General Reverse-Phase):

- Column: A C18 reverse-phase column is typically used.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solvent (e.g., water with a modifier like formic acid or trifluoroacetic acid) is common.
- Sample Preparation: Dissolve the compound in a suitable solvent, such as the mobile phase, and filter it to remove any particulate matter.



 Analysis: Inject the sample onto the column. The purity is determined by the relative area of the main peak. Purity is often required to be >95-98%.[2][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the compound and to identify impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

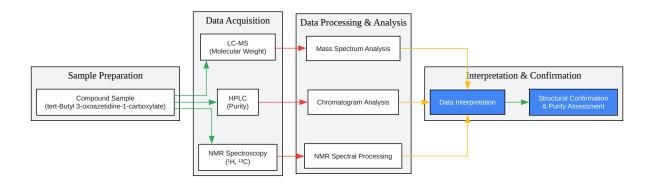
Methodology:

- The compound is first separated using an HPLC method similar to the one described above.
- The eluent from the HPLC is directed into the ESI source of the mass spectrometer.
- The mass spectrometer is set to scan for a mass range that includes the expected molecular weight of tert-Butyl 3-oxoazetidine-1-carboxylate (171.19 g/mol).[7]
- The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion (e.g., [M+H]+ or [M+Na]+). The structure and purity of the compound are typically confirmed using this method.[5]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like **tert-Butyl 3-oxoazetidine-1-carboxylate**.





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Caption: Workflow for Spectral Data Acquisition and Analysis.

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